molecular formula C23H25ClN2O4S B12376212 Eprosartan-d6 (hydrochloride)

Eprosartan-d6 (hydrochloride)

Cat. No.: B12376212
M. Wt: 467.0 g/mol
InChI Key: IJWHZPCODALTBX-FLACYEQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eprosartan-d6 (hydrochloride) is a deuterium-labeled isotopologue of Eprosartan, an angiotensin II receptor blocker (ARB) used to treat hypertension. The molecular formula of Eprosartan-d6 (hydrochloride) is C23H19D6ClN2O4S, with deuterium substitutions at six positions: the methyl-d2 group on the benzyl moiety and the 2,3,5,6 positions on the benzoic acid ring . This compound serves as an internal standard in quantitative analyses (e.g., GC- or LC-mass spectrometry) to enhance the accuracy of Eprosartan measurement in pharmacokinetic studies . Its hydrochloride salt form improves aqueous solubility, ensuring compatibility with analytical methodologies.

Properties

Molecular Formula

C23H25ClN2O4S

Molecular Weight

467.0 g/mol

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]-dideuteriomethyl]-2,3,5,6-tetradeuteriobenzoic acid;hydrochloride

InChI

InChI=1S/C23H24N2O4S.ClH/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H/b18-12+;/i7D,8D,9D,10D,15D2;

InChI Key

IJWHZPCODALTBX-FLACYEQPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])N2C(=CN=C2CCCC)/C=C(\CC3=CC=CS3)/C(=O)O)[2H].Cl

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eprosartan-d6 (hydrochloride) involves the incorporation of deuterium, a stable isotope of hydrogen, into the Eprosartan molecule. This process typically includes the following steps:

Industrial Production Methods: Industrial production of Eprosartan-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Eprosartan-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eprosartan-d6 (hydrochloride) is widely used in scientific research, including:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracing and quantification of the drug in biological systems.

    Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new formulations and improving the efficacy of existing drugs.

    Biological Research: Studying the interaction of the drug with various biological targets.

Mechanism of Action

Eprosartan-d6 (hydrochloride) exerts its effects by blocking the binding of angiotensin II to the AT1 receptor. This action leads to the relaxation of vascular smooth muscle and vasodilation, resulting in reduced blood pressure. Additionally, it inhibits the production of norepinephrine, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Analytical Method Validation : Eprosartan-d6 HCl requires rigorous validation akin to methods for Amitriptyline HCl (e.g., accuracy, solution stability) .
  • Regulatory Compliance : Like Pyridoxine HCl, Eprosartan-d6 HCl must adhere to hazardous chemical regulations (e.g., OSHA standards) despite its research-only designation .
  • Safety Profiles : Hydrochloride salts (e.g., Berberine HCl, Pyridoxine HCl) are generally safer than perchlorate salts (e.g., EDDP.perchlorate), which pose explosion risks .

Q & A

Basic Research Questions

Q. How can researchers validate the isotopic purity of Eprosartan-d6 (hydrochloride) using HPLC and mass spectrometry?

  • Methodological Answer : Isotopic purity validation requires chromatographic separation (e.g., reversed-phase HPLC with a C18 column) coupled with high-resolution mass spectrometry (HRMS). Use deuterated internal standards to differentiate isotopic peaks. Validate peak resolution by comparing retention times and mass-to-charge ratios (m/z) between Eprosartan-d6 and non-deuterated analogs. System suitability tests should confirm a signal-to-noise ratio >10 for deuterated peaks .

Q. What analytical strategies are recommended for quantifying Eprosartan-d6 (hydrochloride) in plasma samples during pharmacokinetic studies?

  • Methodological Answer : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from biological matrices. Use a stability-indicating HPLC method with UV detection at 254 nm, validated for linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>90%). Include quality controls spiked at low, medium, and high concentrations to monitor matrix effects .

Q. How should researchers design in vitro assays to distinguish deuterated Eprosartan-d6 from its non-deuterated counterpart in receptor-binding studies?

  • Methodological Answer : Use competitive binding assays with angiotensin II receptor subtypes (AT1 and AT2). Prepare parallel experiments with deuterated and non-deuterated compounds to compare IC50 values. Control for solvent effects (e.g., DMSO concentration ≤0.1%) and validate assay reproducibility via triplicate measurements. Statistical analysis (e.g., ANOVA) should confirm significant differences in binding affinity, if any .

Advanced Research Questions

Q. What experimental approaches address discrepancies in Eprosartan-d6 stability data across different pH conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic (HCl, pH 1–3), neutral (pH 7), and alkaline (NaOH, pH 10–12) conditions. Analyze degradation products via LC-MS/MS to identify hydrolysis or oxidation pathways. Use Arrhenius kinetics to model stability trends and reconcile conflicting data by correlating degradation rates with temperature and buffer composition .

Q. How do deuterium isotope effects influence the pharmacokinetic profile of Eprosartan-d6 compared to its non-deuterated form?

  • Methodological Answer : Compare AUC, Cmax, and half-life (t1/2) in preclinical models (e.g., rats) using parallel pharmacokinetic studies. Administer equimolar doses intravenously and orally. Deuterium effects may reduce metabolic clearance due to slower C-D bond cleavage. Use compartmental modeling (e.g., non-linear mixed-effects) to quantify differences in absorption and elimination .

Q. What strategies mitigate matrix interference when quantifying Eprosartan-d6 in complex biological samples (e.g., liver homogenates)?

  • Methodological Answer : Optimize sample preparation by incorporating protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup. Validate method selectivity by spiking homogenates with structurally related metabolites. Use isotope dilution mass spectrometry (ID-MS) with a 13C-labeled internal standard to correct for ion suppression/enhancement .

Q. How can researchers resolve conflicting results in Eprosartan-d6’s tissue distribution studies using radiolabeled vs. non-radiolabeled methods?

  • Methodological Answer : Cross-validate methodologies by co-administering tritiated ([3H]) and deuterated forms in the same animal cohort. Compare tissue extraction efficiency (e.g., via liquid scintillation counting vs. LC-MS). Investigate potential artifacts, such as radiolabel detachment or deuterium exchange, using stability tests in simulated biological fluids .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bland-Altman plots or Deming regression to compare results from orthogonal analytical techniques (e.g., HPLC vs. LC-MS). Identify systematic biases (e.g., calibration errors) or confounding variables (e.g., light exposure during sample storage) .
  • Experimental Design : Use factorial design (e.g., 2k designs) to optimize parameters like pH, temperature, and solvent ratios in synthesis or stability studies. Include negative controls (e.g., deuterium-free analogs) to isolate isotopic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.